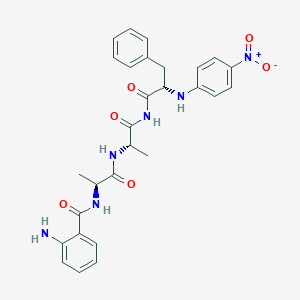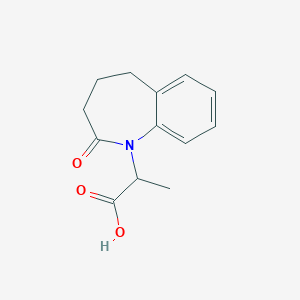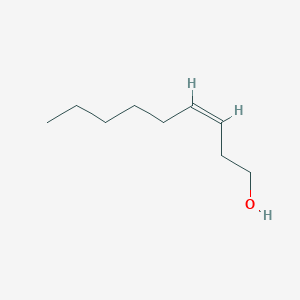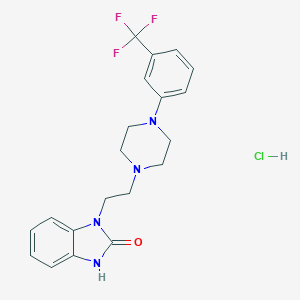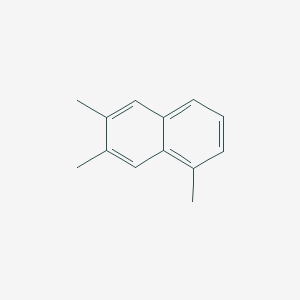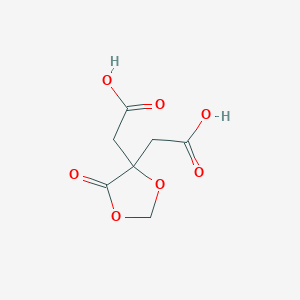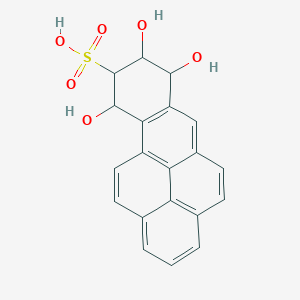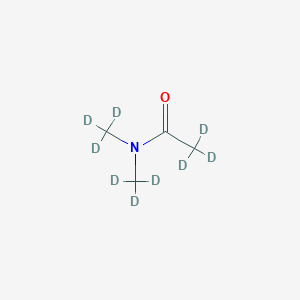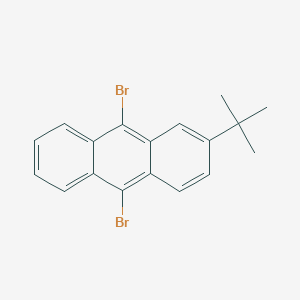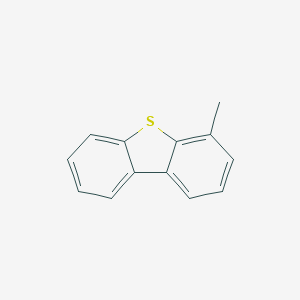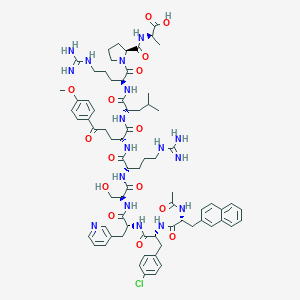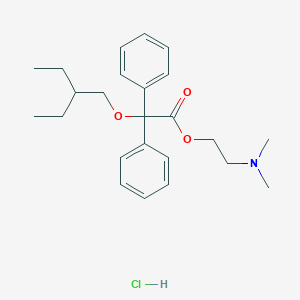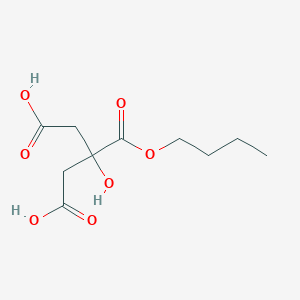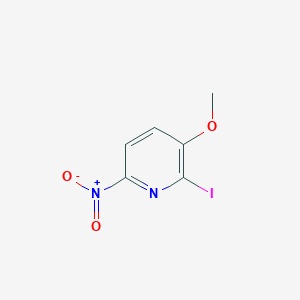![molecular formula C6H6N4O2S B047887 Pyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 112582-68-0](/img/structure/B47887.png)
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (PPS) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPS is a sulfonamide derivative of pyrazolopyrimidine, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The exact mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is not fully understood. However, several studies have suggested that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been shown to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its potential toxicity, which requires careful handling and dosage optimization.
Orientations Futures
There are several future directions for research on Pyrazolo[1,5-a]pyrimidine-3-sulfonamide. One of the areas of interest is the development of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which could lead to the identification of novel targets for drug development. Moreover, the synthesis of novel Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives with improved pharmacological properties is also an area of future research.
Méthodes De Synthèse
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the reaction of 3-aminopyrazolo[1,5-a]pyrimidine with sulfonyl chloride in the presence of a base. The reaction yields the desired product, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques, including NMR, IR, and HPLC.
Propriétés
Numéro CAS |
112582-68-0 |
|---|---|
Nom du produit |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12) |
Clé InChI |
XSRAGJVDEXDGDK-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
SMILES canonique |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Synonymes |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



